

# AV5124: A Technical Overview of its Antiviral Spectrum Against Influenza Viruses

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AV5124

Cat. No.: B15568406

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**AV5124** is an orally administered investigational antiviral agent demonstrating potent activity against a broad range of influenza A and B viruses.<sup>[1][2][3]</sup> Developed by Viriom Inc., **AV5124** is a prodrug that is converted in vivo to its active metabolite, AV5116.<sup>[4][5][6]</sup> This technical guide provides a comprehensive overview of the antiviral spectrum of **AV5124** against various influenza strains, details the underlying mechanism of action, and outlines the experimental methodologies used to characterize its efficacy.

## Core Mechanism of Action: Cap-Dependent Endonuclease Inhibition

AV5116, the active form of **AV5124**, targets the cap-dependent endonuclease (CEN) activity of the influenza virus polymerase acidic (PA) subunit.<sup>[4][5][7]</sup> This enzyme is essential for viral replication, specifically in a process known as "cap-snatching," where the virus cleaves the 5' caps from host pre-messenger RNAs to prime transcription of its own genome. By inhibiting the CEN, AV5116 effectively blocks viral RNA transcription and subsequent protein synthesis, thereby halting the replication cycle.<sup>[4][8]</sup> This mechanism of action is similar to the approved antiviral baloxavir marboxil.<sup>[4]</sup>

## Signaling Pathway Diagram

## Mechanism of Action of AV5116

[Click to download full resolution via product page](#)

Caption: Inhibition of the influenza virus cap-dependent endonuclease by AV5116.

## Antiviral Spectrum and Potency

Laboratory studies have demonstrated that **AV5124** exhibits potent suppression of a wide array of influenza A and B viruses.<sup>[1][9]</sup> This includes activity against strains resistant to other classes of antiviral drugs, such as neuraminidase inhibitors (e.g., oseltamivir) and other cap-dependent endonuclease inhibitors (e.g., baloxavir).<sup>[1][2][3]</sup>

## Quantitative Antiviral Activity of AV5116

The antiviral potency of AV5116 has been quantified using cell-based assays, with the 50% effective concentration ( $EC_{50}$ ) values serving as a key metric. The data presented below is derived from in vitro studies in Madin-Darby canine kidney (MDCK) cells.

| Influenza Virus Strain     | Subtype/Lineage | Key Characteristics              | AV5116 EC <sub>50</sub> (nM) | Baloxavir Acid (BXA) EC <sub>50</sub> (nM) |
|----------------------------|-----------------|----------------------------------|------------------------------|--------------------------------------------|
| A/California/07/2009       | A(H1N1)pdm09    | Wild-Type                        | 0.89                         | 0.77                                       |
| A/Victoria/3/75            | A(H3N2)         | Wild-Type                        | 0.03                         | 0.04                                       |
| A/Hong Kong/8/68           | A(H3N2)         | Wild-Type                        | 0.31                         | 0.47                                       |
| B/Florida/4/2006           | B (Yamagata)    | Wild-Type                        | 2.44                         | 4.88                                       |
| B/Malaysia/2506/2004       | B (Victoria)    | Wild-Type                        | 4.22                         | 4.11                                       |
| A/California/07/2009-like  | A(H1N1)pdm09    | Oseltamivir-resistant (H275Y NA) | 0.28                         | 0.30                                       |
| A/Perth/265/2009-like      | A(H1N1)pdm09    | Oseltamivir-resistant (H275Y NA) | 0.37                         | 0.48                                       |
| A/Mississippi/03/2001-like | A(H1N1)         | Oseltamivir-resistant (E119V NA) | 0.43                         | 0.26                                       |
| A/Aichi/2/68-like          | A(H3N2)         | Baloxavir-resistant (I38T PA)    | 12.30                        | 33.20                                      |

Data sourced from Ivashchenko et al., 2021.[\[4\]](#)

Notably, AV5116 has demonstrated comparable or superior potency to baloxavir acid (BXA) against wild-type viruses and was more effective against the BXA-resistant strain with the I38T substitution in the PA protein.[\[4\]](#)[\[5\]](#)[\[6\]](#)

## Experimental Protocols

The characterization of **AV5124**'s antiviral activity involves several key in vitro and in vivo experimental procedures.

## In Vitro Antiviral Assays

1. Plaque Reduction Assay: This is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC<sub>50</sub>).
  - Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in multi-well plates and grown to confluence.
  - Virus Infection: The cell monolayers are infected with a specific influenza virus strain at a known multiplicity of infection (MOI).
  - Compound Treatment: Immediately following infection, the cells are treated with serial dilutions of the antiviral compound (e.g., AV5116).
  - Overlay and Incubation: The cells are covered with an overlay medium (e.g., agar or methylcellulose) to restrict virus spread to adjacent cells, leading to plaque formation. Plates are incubated for a defined period.
  - Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
  - EC<sub>50</sub> Calculation: The number of plaques at each compound concentration is compared to a no-drug control to calculate the EC<sub>50</sub> value.
2. Polymerase (Endonuclease) Activity Assay: This cell-free assay directly measures the inhibitory effect of the compound on the viral endonuclease.
  - Enzyme Source: The influenza virus polymerase complex is purified or expressed.
  - Substrate: A labeled RNA substrate that mimics the capped host pre-mRNA is used.
  - Reaction: The polymerase complex, substrate, and varying concentrations of the inhibitor (AV5116) are incubated together.

- Detection: The cleavage of the substrate by the endonuclease is measured, often using fluorescence or radioactivity.
- IC<sub>50</sub> Calculation: The concentration of the inhibitor that reduces endonuclease activity by 50% (IC<sub>50</sub>) is determined.

## In Vivo Efficacy Studies

Mouse Model of Influenza Infection:

- Animal Model: Typically, BALB/c mice are used for these studies.
- Virus Challenge: Mice are intranasally inoculated with a lethal dose of an influenza virus strain.
- Drug Administration: **AV5124** is administered orally at various dosages (e.g., 20 mg/kg and 50 mg/kg) at specific time points relative to the virus challenge (e.g., immediately and 12 hours post-inoculation).[4]
- Monitoring: The animals are monitored daily for a set period (e.g., 16 days) for changes in body weight and survival.[4]
- Viral Load Determination: Lung tissues may be collected from a subset of animals at specific time points post-infection to quantify viral titers.[4]
- Efficacy Assessment: The effectiveness of the treatment is determined by the survival rate, reduction in weight loss, and decrease in lung viral loads compared to a control group receiving a vehicle.[4] In one study, **AV5124** at a dose of 50 mg/kg completely protected mice from virus-induced death.[4][5]

## Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: High-level overview of the preclinical and clinical evaluation process for **AV5124**.

## Clinical Development Status

**AV5124** has successfully completed Phase I clinical trials, which demonstrated a remarkable safety and tolerability profile.<sup>[1][2][3]</sup> The blood drug levels achieved in these studies were consistent with potent virus suppression for several days after a single oral dose.<sup>[1][10]</sup> These positive results support the advancement of **AV5124** into Phase II-III efficacy studies.<sup>[1][3]</sup>

## Conclusion

**AV5124** is a promising, orally available antiviral candidate for the treatment of influenza. Its active metabolite, AV5116, potently inhibits the cap-dependent endonuclease of both influenza A and B viruses, including strains resistant to existing therapies. The comprehensive in vitro and in vivo data, coupled with a favorable safety profile from Phase I clinical trials, underscore its potential as a valuable new agent for managing seasonal and pandemic influenza. Further clinical development will be crucial to fully elucidate its therapeutic efficacy in humans.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Viriom's Single Pill Influenza Treatment Completes Critical Phase I Clinical Trials — Viriom [viriom.com]
- 2. ChemDiv Helps Advance Viriom's Influenza Treatment to Successful Phase I Clinical Trials Completion - BioSpace [biospace.com]
- 3. tabletscapsules.com [tabletscapsules.com]
- 4. Synthesis, inhibitory activity and oral dosing formulation of AV5124, the structural analogue of influenza virus endonuclease inhibitor baloxavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, inhibitory activity and oral dosing formulation of AV5124, the structural analogue of influenza virus endonuclease inhibitor baloxavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AV-5124 by Viriom for Influenzavirus B Infections: Likelihood of Approval [pharmaceutical-technology.com]
- 8. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Viriom outlines plans for upcoming infectious disease trials [clinicaltrialsarena.com]
- 10. firstwordpharma.com [firstwordpharma.com]

- To cite this document: BenchChem. [AV5124: A Technical Overview of its Antiviral Spectrum Against Influenza Viruses]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15568406#av5124-antiviral-spectrum-against-influenza-strains>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)